4-(2-Cyanoethyl)benzoyl chloride

Description

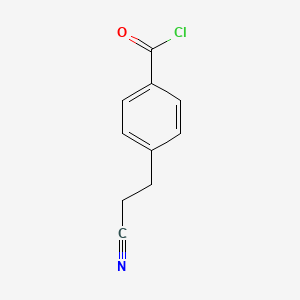

4-(2-Cyanoethyl)benzoyl chloride is a benzoyl chloride derivative featuring a 2-cyanoethyl substituent at the para position of the aromatic ring. The cyano group (-CN) is a strong electron-withdrawing moiety, enhancing the electrophilicity of the carbonyl carbon, which increases reactivity in nucleophilic acyl substitution reactions.

Properties

CAS No. |

55584-02-6 |

|---|---|

Molecular Formula |

C10H8ClNO |

Molecular Weight |

193.63 g/mol |

IUPAC Name |

4-(2-cyanoethyl)benzoyl chloride |

InChI |

InChI=1S/C10H8ClNO/c11-10(13)9-5-3-8(4-6-9)2-1-7-12/h3-6H,1-2H2 |

InChI Key |

ANSKQCODDFHESP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCC#N)C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Electronic Effects: The cyanoethyl group in this compound is more electron-withdrawing than methylthio () or thienyl () groups, leading to higher carbonyl reactivity. This contrasts with 4-(Methylthio)benzoyl chloride, where the sulfur atom donates electron density, reducing electrophilicity . Sulfonamido () and halogenated benzyloxy () substituents also exhibit electron-withdrawing effects, though sulfonamido adds steric bulk.

Molecular Weight and Solubility: The cyanoethyl derivative has a moderate molecular weight (193.45 g/mol), lower than halogenated or sulfonamido analogs. This may improve solubility in polar solvents compared to bulkier derivatives like the aminoalkoxy compound ().

Applications :

- Halogenated Derivatives (): Preferred in drug synthesis due to enhanced metabolic stability and lipophilicity.

- Thienyl Derivatives (): Used in conductive polymers or optoelectronics due to aromatic conjugation.

- Methylthio Derivatives (): Serve as photoinitiators and thiol probes, leveraging sulfur’s redox activity.

Research Findings and Implications

- Reactivity Trends: Electron-withdrawing substituents (e.g., cyano, sulfonamido) accelerate nucleophilic acyl substitution, making these compounds ideal for synthesizing amides, esters, or heterocycles. For example, 4-(p-Toluene Sulfonamido) benzoyl chloride reacts efficiently with potassium isothiocyanate to form isothiocyanate derivatives .

- Pharmaceutical Relevance: Aminoalkoxy and halogenated benzoyl chlorides (Evidences 2, 4) are patented for bioactive molecule synthesis, suggesting that the cyanoethyl analog could similarly serve in prodrug design or kinase inhibitor development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.